molecular formula C14H8ClF3N2O B1443018 1-(2-Chloro-phenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole CAS No. 437711-24-5

1-(2-Chloro-phenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole

Cat. No.: B1443018
CAS No.: 437711-24-5
M. Wt: 312.67 g/mol
InChI Key: NZEULIMFQVSHMZ-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloro-phenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as ketamine have been synthesized using a hydroxy ketone intermediate . The synthesis process typically involves multiple steps, including reaction with reagents, dehydration, oxidation, and rearrangement .

Scientific Research Applications

  • Microwave-Assisted Synthesis and Biological Evaluation :A study conducted by Ravula et al. (2016) highlighted the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds similar to 1-(2-Chloro-phenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole. The microwave method proved efficient, yielding higher outputs and being more environmentally friendly compared to conventional heating methods. Compounds synthesized exhibited significant in vivo anti-inflammatory and in vitro antibacterial activity, marking their potential in therapeutic applications. Molecular docking results further emphasized their potential as templates for anti-inflammatory drugs Ravula et al., 2016.

  • Antimicrobial Activity of Chitosan Schiff Bases :Hamed et al. (2020) focused on the synthesis of chitosan Schiff bases incorporating heteroaryl pyrazole derivatives similar to the chemical . These compounds were assessed for their antimicrobial activity against various bacterial and fungal strains. The study found the antimicrobial activity to be dependent on the specific Schiff base moiety, with some compounds showing potent activity, indicating their potential as antimicrobial agents Hamed et al., 2020.

  • Synthesis and Antibacterial Activity of Pyrazoline Derivatives :Rani et al. (2015) synthesized novel pyrazoline derivatives, including structures resembling this compound, and evaluated their in vitro antibacterial activity. The study highlighted the potential of these compounds as antibacterial agents, with specific derivatives showing promising activities against a range of bacterial strains, thereby indicating their therapeutic potential Rani et al., 2015.

Safety and Hazards

The safety data sheet for a similar compound, “1-(2-Chlorophenyl)biguanide hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for this compound are not available, similar compounds have been studied for their potential applications in various fields. For example, clotrimazole, a pharmaceutical compound, has been studied for its potential as a chemotherapeutic agent .

Properties

IUPAC Name

1-(2-chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O/c15-9-4-1-2-5-10(9)20-11(12-6-3-7-21-12)8-13(19-20)14(16,17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEULIMFQVSHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=CO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726645
Record name 1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437711-24-5
Record name 1-(2-Chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 12.96 g of 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, 8.56 g of sodium acetate and 40 ml of acetic acid was added 11.26 g of 2-chlorophenylhydrazine hydrochloride at room temperature. The mixture was stirred at 60° C. for 1 hour, and concentrated under reduced pressure. After the reaction mixture was concentrated under reduced pressure and water was poured into the residue, the mixture was extracted with chloroform three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to obtain 18.43 g of 1-(2-chlorophenyl)-5-(2-furyl)-3-trifluoromethyl-1H-pyrazole of the formula:
Quantity
12.96 g
Type
reactant
Reaction Step One
Quantity
8.56 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
2-chlorophenylhydrazine hydrochloride
Quantity
11.26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione (105 g, 0.51 mole) in glacial acetic acid (220 mL) was added sodium acetate (42 g 0.51 mole). The temperature rose to about 34° C. 2-Chlorophenylhydrazine hydrochloride (90 g, 0.5 mole) was added portionwise over a period of 10 minutes to give a creamy suspension. The mixture was warmed to about 60° C. for about 45 minutes. The bulk of the acetic acid was removed by stripping on a rotary evaporator at a bath temperature of 65° C. The remaining oily residue was added to about 800 ml of water with vigorous stirring and a heterogeneous mixture resulted. After about 15 minutes, dichloromethane (500 mL) was added and the mixture was partitioned. The aqueous phase was extracted with 300 ml of dichloromethane. The combined organic phases were washed with water and saturated sodium bicarbonate solution and then dried with MgSO4 and filtered. Volatiles were removed on a rotary evaporator. The crude product consisted of 151 g of a dark red oil, which contained approximately 89% of the desired product and 11% of the regioisomeric pyrazole (determined by NMR analysis).
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
2-Chlorophenylhydrazine hydrochloride
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Into a 500 mL flask was weighed 25.0 g (139.6 mmol) of 2-chlorophenylhydrazine hydrochloride, 27.4 g (153 mmol) of 4,4,4-trifluoro-1-furan-2-yl-butane-1,3-dione, and 200 mL of acetic acid. The resulting solution was heated at 80° C. for 18 h then was cooled and was washed into a separatory funnel with 1.0 M NaOH and ethyl acetate. The ethyl acetate was separated, washed with 1.0 M NaOH, brine, dried (Na2SO4), and was concentrated in vacuo. The residue was filtered through a short column of silica gel affording 1-(2-chlorophenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole as a brown oil, yield: 37.31 g (85%); MS (ES): 313 [M+H]+.
Name
2-chlorophenylhydrazine hydrochloride
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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